2-Chloro-3-methylpyridine

Organic Synthesis Kinetic Studies Nucleophilic Aromatic Substitution

2-Chloro-3-methylpyridine (CAS 18368-76-8) is a critical halogenated pyridine building block for imidacloprid, fluazifop, and nicosulfuron synthesis. Its ortho-chloro/meta-methyl regiochemistry is structurally mandatory—the 5-methyl isomer yields regioisomeric impurities and potency loss. Industrial isolation from isomeric mixtures (~20% mass fraction) drives cost; verified high-purity supply prevents costly rework. The moderate C–Cl reactivity enables controlled nucleophilic displacement and orthogonal cross-coupling for complex intermediate elaboration. ≥98% purity with validated QC.

Molecular Formula C6H6ClN
Molecular Weight 127.57 g/mol
CAS No. 18368-76-8
Cat. No. B094477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylpyridine
CAS18368-76-8
Molecular FormulaC6H6ClN
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)Cl
InChIInChI=1S/C6H6ClN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
InChIKeyRKVUCIFREKHYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methylpyridine CAS 18368-76-8: A Core Heterocyclic Intermediate for Agrochemical and Pharmaceutical Synthesis


2-Chloro-3-methylpyridine (CAS 18368-76-8) is a halogenated pyridine derivative characterized by a chlorine substituent at the 2-position and a methyl group at the 3-position of the aromatic ring [1]. It is a colorless to light yellow liquid with a boiling point of 192-193 °C at 751 mmHg, a density of 1.17 g/mL at 25 °C, and a calculated log P of approximately 2.0–2.2 [2]. This compound serves as a strategic building block in the synthesis of several high-volume agrochemicals and pharmaceuticals .

Critical Procurement Differentiation: Why 2-Chloro-3-methylpyridine Cannot Be Arbitrarily Replaced by Other Chloropicolines


The specific ortho-chloro and meta-methyl substitution pattern on the pyridine ring confers a distinct electronic and steric environment that directly dictates regioselectivity in downstream cross-coupling and nucleophilic aromatic substitution reactions. Unlike its isomers (e.g., 2-chloro-5-methylpyridine) or alternative halogens (e.g., 2-bromo-3-methylpyridine), the 3-methyl group in this scaffold significantly modulates the activation energy for C–Cl bond displacement [1]. Furthermore, industrial processes produce this specific isomer as a minor component (≈20% by mass) in isomeric mixtures, making its isolation a cost driver and highlighting that substitution with the more abundant 5-methyl isomer is chemically non-equivalent and may lead to different reaction outcomes or require distinct purification strategies [2].

Quantitative Performance Benchmarks: Comparative Reactivity and Physicochemical Data for 2-Chloro-3-methylpyridine


Comparative Nucleophilic Aromatic Substitution Kinetics: 2-Chloro-3-methylpyridine vs. 2-Chloro-5-methylpyridine

In a direct head-to-head kinetic study of methoxide ion displacement, 2-chloro-3-methylpyridine exhibited a faster reaction rate compared to its 5-methyl isomer. The relative reactivity trend established was: 2-chloro- > 2-chloro-3-methyl- > 2-chloro-5-methylpyridine. The rate differences were attributed to differences in activation entropy (ΔS‡) for chloro derivatives [1].

Organic Synthesis Kinetic Studies Nucleophilic Aromatic Substitution

Industrial Isomer Distribution: 2-Chloro-3-methylpyridine vs. 2-Chloro-5-methylpyridine Ratio in Commercial Synthesis

The industrial chlorination of 3-methylpyridine yields a mixture of regioisomers. Specifically, the product stream consists predominantly of 2-chloro-5-methylpyridine, with 2-chloro-3-methylpyridine comprising only 20% of the mass fraction . This low natural abundance in the crude mixture directly influences procurement cost and availability.

Process Chemistry Isomer Separation Industrial Synthesis

Copper-Complex Mediated Isolation: High-Purity Separation of 2-Chloro-3-methylpyridine from its 5-Methyl Isomer

A method has been established for the separation of the isomeric mixture based on differential coordination chemistry. 2-Chloro-5-methylpyridine can be effectively isolated as a Cu²⁺ complex, leaving the 2-chloro-3-methylpyridine in solution. Subsequent hydrolysis of the complex yields the 5-methyl isomer with >99.1% purity [1]. This implies that the 3-methyl isomer does not form a stable copper complex under these conditions.

Separation Science Coordination Chemistry Purification

Comparative pKa and Hydrophobicity Profiling: Electronic and Partitioning Distinctions

The electronic effect of the 3-methyl group on the pyridine nitrogen basicity and overall lipophilicity differentiates this compound from non-methylated analogs. The predicted pKa is 0.75 ± 0.10 , and the measured/calculated log P (XLogP3) is 2.2 [1], compared to 2-chloropyridine which has a lower log P (approx. 1.2) and a higher pKa (approx. 0.7-1.0) [2].

Physicochemical Properties Medicinal Chemistry ADME

Precision Application Scenarios: Where 2-Chloro-3-methylpyridine Provides Definitive Synthetic Advantage


Synthesis of Fluazifop and Nicosulfuron Herbicides

2-Chloro-3-methylpyridine is a direct and essential intermediate in the industrial synthesis of fluazifop (a selective post-emergence herbicide) and nicosulfuron (a sulfonylurea herbicide) . The specific substitution pattern is required to generate the aryloxyphenoxypropionate and sulfonylurea pharmacophores. Use of the 5-methyl isomer would result in regioisomeric impurities and altered biological activity. The moderate reactivity of the 2-chloro group facilitates controlled nucleophilic displacement in these multi-step processes [1].

Precursor to Neonicotinoid Insecticides

This compound is a major constituent and active ingredient precursor in the synthesis of imidacloprid, a systemic neonicotinoid insecticide . The electronic influence of the 3-methyl group is crucial for the subsequent formation of the nitroguanidine moiety, ensuring correct binding affinity to insect nicotinic acetylcholine receptors. Substituting an isomer would likely lead to a significant loss of insecticidal potency [1].

Ligand Design for Metal-Catalyzed Cross-Coupling

Due to the distinct steric and electronic environment conferred by the ortho-chloro/meta-methyl arrangement, this scaffold is employed in the development of phosphine ligands and as a substrate for orthogonal cross-coupling strategies. The differential reactivity between the C–Cl bond and C–H bonds allows for sequential functionalization (e.g., microwave-assisted C–N coupling followed by Suzuki–Miyaura coupling) . This regioselectivity is not achievable with symmetrically substituted or non-methylated pyridine cores.

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